N~2~-(2-Ethylphenyl)-N~1~-{2-[(2-furylmethyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide is a novel histamine H2-receptor antagonist. [] It is a racemic compound, meaning it exists as a mixture of two enantiomers: (-)-N~2~-(2-Ethylphenyl)-N~1~-{2-[(2-furylmethyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide and (+)-N~2~-(2-Ethylphenyl)-N~1~-{2-[(2-furylmethyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide. [] This compound has been studied extensively for its potential as an anti-ulcer drug. [, , ]
While the provided papers do not delve into the specific synthesis method for N~2~-(2-Ethylphenyl)-N~1~-{2-[(2-furylmethyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide, they suggest it is synthesized as a racemic mixture. [] Further research into chemical synthesis literature is needed to determine the exact synthetic route and conditions.
N~2~-(2-Ethylphenyl)-N~1~-{2-[(2-furylmethyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide acts as a histamine H2-receptor antagonist, primarily through its (-)-enantiomer. [] This antagonism effectively blocks the binding of histamine to H2-receptors, inhibiting histamine-induced physiological responses. [] Additionally, N~2~-(2-Ethylphenyl)-N~1~-{2-[(2-furylmethyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide exhibits free radical scavenging properties. [] It scavenges hydroxyl radicals generated by the hydrogen peroxide-ferrous iron sulfate system. [] It also inhibits lipid peroxidation induced by free radical initiators in gastric mucosal homogenates. [] This antioxidant activity contributes to its protective effect against gastric mucosal injury. [] Further research suggests that its gastroprotective effect is also partly mediated by endogenous nitric oxide (NO) through the improvement of gastric mucosal blood flow (GMBF). [] It achieves this by maintaining constitutive NOS activity in the gastric mucosa, counteracting the decrease caused by factors like HCl-aspirin. []
CAS No.: 76663-30-4
CAS No.: 684-93-5
CAS No.:
CAS No.: 64918-85-0
CAS No.:
CAS No.: 2488-84-8